4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile
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Overview
Description
AR antagonist 7 is a compound that serves as an androgen receptor antagonist. Androgen receptors are critical in the development and progression of prostate cancer, making AR antagonist 7 a valuable compound in cancer research and treatment. This compound is utilized in various scientific studies, particularly in the context of prostate cancer and hair loss research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AR antagonist 7 involves several steps. One common method includes the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO). This solution is then mixed with polyethylene glycol 300 (PEG300), Tween 80, and distilled water to achieve the desired concentration .
Industrial Production Methods
Industrial production of AR antagonist 7 typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the necessary standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
AR antagonist 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions
Common reagents used in the reactions involving AR antagonist 7 include hydroxylamine, which is used to afford isoxazole derivatives. The reaction conditions often involve specific temperatures and solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of AR antagonist 7, which are evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
AR antagonist 7 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of new compounds and the study of androgen receptor interactions.
Biology: Investigated for its role in cellular processes and interactions with androgen receptors.
Medicine: Primarily researched for its potential in treating prostate cancer and hair loss.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms
Mechanism of Action
AR antagonist 7 exerts its effects by binding to the androgen receptor, preventing the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, which is crucial for the growth and proliferation of prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.
Apalutamide: Another second-generation androgen receptor antagonist with a similar mechanism of action.
Darolutamide: A newer androgen receptor antagonist with a unique chemical structure
Uniqueness
AR antagonist 7 is unique due to its specific binding affinity and ability to overcome resistance mechanisms that often develop with other androgen receptor antagonists. This makes it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C16H12F3NO2 |
---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H12F3NO2/c1-10-3-6-14(15(7-10)21-2)22-12-5-4-11(9-20)13(8-12)16(17,18)19/h3-8H,1-2H3 |
InChI Key |
CYANSKHXCRJRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C(F)(F)F)OC |
Origin of Product |
United States |
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